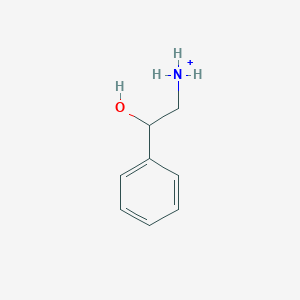

Phenylethanolaminium

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H12NO+ |

|---|---|

Molekulargewicht |

138.19 g/mol |

IUPAC-Name |

(2-hydroxy-2-phenylethyl)azanium |

InChI |

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/p+1 |

InChI-Schlüssel |

ULSIYEODSMZIPX-UHFFFAOYSA-O |

SMILES |

C1=CC=C(C=C1)C(C[NH3+])O |

Kanonische SMILES |

C1=CC=C(C=C1)C(C[NH3+])O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Phenylethanolamine and Its Analogues

Novel Chemical Synthetic Routes to Phenylethanolamine

Traditional chemical syntheses of phenylethanolamine, such as the reduction of 2-nitro-1-phenyl-ethanol or benzoyl cyanide, have been foundational. wikipedia.org However, modern approaches have focused on overcoming the limitations of these earlier methods, particularly in controlling stereochemistry and improving yields.

Exploration of Regioselective Synthesis

Regioselective synthesis is crucial when multiple reactive sites are present in a molecule. In the context of phenylethanolamine analogues, regioselectivity ensures that functional groups are introduced at the desired positions on the aromatic ring or the ethanolamine (B43304) side chain. For instance, a regioselective synthesis for 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine, a potent inhibitor of phenylethanolamine N-methyltransferase, has been developed. ku.edu This highlights the importance of controlling regiochemistry to achieve specific biological activities. Palladium-catalyzed reactions have also been employed to achieve regioselective synthesis of complex heterocyclic structures, demonstrating the versatility of modern catalytic systems. mdpi.com

Development of Stereoselective Synthetic Approaches (e.g., (R)-Phenylethanolamine, (S)-Phenylethanolamine)

The two stereoisomers of phenylethanolamine, (R)- and (S)-phenylethanolamine, often exhibit different biological activities. Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure forms is of significant interest.

One notable method involves the synthesis of (S)-(+)-phenylethanolamine from (+)-mandelic acid via (+)-mandelamide. wikipedia.org More advanced strategies have focused on the direct catalytic enantioselective α-amination of carbonyl compounds. rsc.org This approach has proven effective for creating molecules with tetrasubstituted nitrogen-containing stereogenic centers. rsc.org For example, a mild Zinc-ProPhenol catalyst has been used for the amination of unbranched ketones, producing products with high enantioselectivities. rsc.org

Catalytic Strategies in Phenylethanolamine Synthesis

Catalytic strategies are at the forefront of modern organic synthesis, offering efficient and environmentally friendly routes to complex molecules. In phenylethanolamine synthesis, various catalytic systems have been explored. Direct catalytic enantioselective amination of α-branched ketones represents a significant advancement, allowing for the synthesis of α-tertiary amines. rsc.org Palladium-catalyzed Heck reactions have also been utilized in the synthesis of related structures, demonstrating the broad applicability of transition metal catalysis. nih.gov

Enzyme-Catalyzed Synthesis of Phenylethanolamine and Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of chiral compounds like phenylethanolamine. Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions, making them an attractive alternative to traditional chemical methods.

Multi-Enzyme Cascade Reactions for Enantiopure Phenylethanolamine

Multi-enzyme cascade reactions, where several enzymatic steps are combined in a single pot, provide an elegant and efficient way to synthesize complex molecules from simple starting materials. Researchers have successfully developed multi-enzyme pathways for the conversion of L-phenylalanine into enantiomerically pure phenylethanolamine. acs.orguva.nl These cascades often start with the conversion of L-phenylalanine to styrene (B11656), followed by a series of enzymatic transformations including epoxidation, hydrolysis, oxidation, and amination. acs.orguva.nlacs.org

For example, a two-pot, four-step sequential conversion of L-phenylalanine to (R)-1-phenyl-1,2-diol has been achieved with a 75% isolated yield and over 99% enantiomeric excess (ee). acs.orguva.nl This intermediate can then be converted to (R)-phenylethanolamine in a 92% yield and >99.9% ee. uva.nlacs.org Similarly, the (S)-enantiomer can be synthesized with high yield and enantiopurity. acs.orguva.nl These processes exemplify the potential of biocatalysis for the sustainable production of high-value chiral amino alcohols from renewable starting materials. acs.orguva.nlacs.org

Biocatalytic Approaches Utilizing Oxidoreductases and Transaminases

Oxidoreductases and transaminases are key enzyme classes in the biocatalytic synthesis of phenylethanolamine and its derivatives. Oxidoreductases, such as alcohol dehydrogenases and alcohol oxidases, are used to introduce hydroxyl groups or to oxidize them to carbonyl functionalities. acs.orguva.nl Transaminases, or amine transaminases (ATAs), are then employed to introduce an amino group stereoselectively. researchgate.netunife.it

In one approach, a diol intermediate is oxidized by an alcohol oxidase to an aldehyde, which is then aminated by an amine dehydrogenase to yield enantiomerically pure phenylethanolamine. acs.orguva.nl In another strategy, an alcohol dehydrogenase oxidizes a diol to a hydroxyketone, which is subsequently aminated by a transaminase. uva.nlacs.org The choice of enzyme and reaction conditions allows for the selective synthesis of either the (R)- or (S)-enantiomer of the final product. researchgate.netunife.it The development of engineered enzymes with improved stability and substrate scope continues to expand the utility of these biocatalytic methods. researchgate.net

| Methodology | Key Features | Example | Reference |

|---|---|---|---|

| Regioselective Synthesis | Control over the position of functional group introduction. | Synthesis of 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine. | ku.edu |

| Stereoselective Synthesis | Production of specific enantiomers ((R)- or (S)-). | Synthesis of (S)-(+)-phenylethanolamine from (+)-mandelic acid. | wikipedia.org |

| Catalytic Strategies | Use of catalysts (e.g., transition metals) to enhance reaction efficiency. | Direct catalytic enantioselective α-amination of ketones. | rsc.org |

| Multi-Enzyme Cascade Reactions | Multiple enzymatic steps in one pot for high efficiency and sustainability. | Conversion of L-phenylalanine to enantiopure phenylethanolamine. | acs.orguva.nlacs.org |

| Biocatalysis with Oxidoreductases and Transaminases | High stereoselectivity using enzymes under mild conditions. | Oxidation of a diol followed by amination to produce phenylethanolamine. | acs.orguva.nlresearchgate.netunife.it |

| Compound Name | Role/Mention |

|---|---|

| Phenylethanolamine | Core subject of the article |

| (R)-Phenylethanolamine | Enantiomer of Phenylethanolamine |

| (S)-Phenylethanolamine | Enantiomer of Phenylethanolamine |

| 2-Nitro-1-phenyl-ethanol | Starting material in an early synthesis |

| Benzoyl cyanide | Starting material in an early synthesis |

| 8,9-Dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine | Analogue synthesized regioselectively |

| (+)-Mandelic acid | Starting material for (S)-(+)-phenylethanolamine |

| (+)-Mandelamide | Intermediate in the synthesis from mandelic acid |

| L-Phenylalanine | Renewable starting material in biocatalytic synthesis |

| Styrene | Intermediate in multi-enzyme cascades |

| (R)-1-Phenyl-1,2-diol | Chiral intermediate in biocatalytic synthesis |

Engineering of Enzymes for Enhanced Phenylethanolamine Production

The biocatalytic production of phenylethanolamine offers a sustainable and highly selective alternative to traditional chemical synthesis. A key focus in this area is the engineering of enzymes and multi-enzyme cascades to improve reaction efficiency, yield, and enantioselectivity.

Recent research has demonstrated the development of novel enzyme cascades for the synthesis of (R)-phenylethanolamine ((R)-PEA) from simple starting materials like styrene or even renewable feedstocks such as glucose. researchgate.net One such approach established a four-enzyme cascade to convert styrene to (R)-PEA through sequential epoxidation, hydrolysis, oxidation, and amination. researchgate.net The key transformation, converting (R)-1-phenyl-1,2-ethanediol to (R)-PEA, was catalyzed by an alditol oxidase (AldO) and a transaminase (CvTA), achieving a 94% conversion rate. researchgate.net

To overcome limitations in this cascade, the rate-limiting enzyme, AldO, was subjected to directed evolution. This protein engineering effort produced a mutant, AldO(MVIK), with a threefold increase in catalytic efficiency compared to the wild-type enzyme. researchgate.net The integration of this improved enzyme into the four-enzyme system significantly boosted productivity, yielding 34.6 mM of (R)-PEA with over 99% enantiomeric excess (ee). researchgate.net

Further advancements have involved expanding the cascade to utilize L-phenylalanine as a starting material. By incorporating deamination and decarboxylation enzymes, a six-enzyme cascade was successfully engineered, producing 23.7 mM of (R)-PEA. researchgate.net In a whole-cell biocatalysis approach, these enzymatic pathways were coupled with the biosynthetic pathway for L-phenylalanine in E. coli, enabling the de novo synthesis of (R)-PEA from glycerol (B35011) or glucose. researchgate.net

Another strategy employs linear and divergent enzymatic cascades starting from L-phenylalanine. acs.org This method first converts L-phenylalanine to a chiral (R)-1-phenyl-1,2-diol intermediate in a 75% isolated yield. acs.org This diol is then converted to enantiomerically pure phenylethanolamine using a two-step, one-pot cascade involving an alcohol oxidase and an amine dehydrogenase, resulting in a final isolated yield of 69% for (R)-phenylethanolamine. acs.orgresearchgate.net

Table 1: Comparison of Wild-Type vs. Engineered Enzyme in (R)-PEA Production

| Enzyme | Modification | Starting Material | Key Improvement | Final Product Concentration | Reference |

|---|---|---|---|---|---|

| Alditol Oxidase (AldO) | Wild-Type | Styrene | Baseline for cascade | Not specified | researchgate.net |

| Alditol Oxidase (AldO) | Directed Evolution (MVIK mutant) | Styrene | 3-fold enhanced catalytic efficiency | 34.6 mM | researchgate.net |

| Multi-enzyme pathway | 6-enzyme cascade | L-phenylalanine | Direct conversion from amino acid | 23.7 mM | researchgate.net |

| Multi-enzyme pathway | 6-enzyme cascade | Glycerol / Glucose | Synthesis from renewable feedstock | 6.8 mM / 6.5 mM | researchgate.net |

Synthesis of Chemically Modified Phenylethanolamine Analogues

Design Principles for Structural Diversification

The structural diversification of phenylethanolamine is primarily driven by the search for analogues with enhanced potency and selectivity for specific biological targets, such as G-protein coupled receptors (GPCRs) and enzymes like phenylethanolamine N-methyltransferase (PNMT). nih.govmdpi.comacs.org The design principles focus on modifying the molecule's structure to optimize interactions with the target's binding site while potentially reducing affinity for off-target sites. acs.org

A key design strategy involves conformational restriction . The flexible side chain of phenylethanolamine allows it to adopt numerous conformations, only one of which may be optimal for binding to a specific receptor. By incorporating the side chain into a ring structure, the number of available conformations is reduced, which can lock the molecule into a more bioactive shape. This has been explored extensively through the synthesis of tetrahydroisoquinoline (THIQ) and tetrahydrobenzazepine derivatives. nih.govacs.org For example, 2,3,4,5-tetrahydro-1H-2-benzazepine was found to have higher selectivity for PNMT over the α2-adrenoceptor compared to its smaller THIQ homologue. acs.org This improvement was attributed to favorable steric interactions of the seven-membered ring at the PNMT active site and unfavorable interactions at the adrenoceptor. acs.org

Stereochemistry is another critical design principle. The hydroxyl and amino groups on the ethylamine (B1201723) side chain create chiral centers, and biological targets often exhibit a strong preference for one stereoisomer. For instance, PNMT prefers (1R)-isomers of phenylethanolamine substrates. nih.gov Studies using optically active analogues like norephedrines and 2-amino-1-tetralols have shown that the combination of a 1R and 2S configuration, as seen in (1R,2S)-2-amino-1-tetralol, is required for a good substrate. nih.gov Therefore, synthetic strategies often aim to produce a single, desired stereoisomer to maximize biological activity.

Finally, substitution on the aromatic ring is a common tactic for diversification. The introduction of various functional groups, such as halogens or sulfonyl groups, can alter the electronic properties and steric profile of the molecule, influencing its binding affinity and metabolic stability. nih.govresearchgate.net Electron-withdrawing groups on the aromatic ring have been shown to enhance the inhibitory potency of some PNMT inhibitors. nih.gov

Synthetic Strategies for Fluorinated Phenylethanolamine Derivatives

The incorporation of fluorine into the phenylethanolamine scaffold is a valuable strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.netmdpi.com The high bond energy of the C-F bond can prevent metabolic breakdown at that position. researchgate.net Synthetic strategies for preparing fluorinated derivatives generally fall into two categories: building from fluorinated precursors or late-stage fluorination.

One approach involves the synthesis of ring-fluorinated phenylephrines, which are N-methylated phenylethanolamine analogues. acs.org This typically involves multi-step sequences starting from commercially available fluorinated phenols or benzaldehydes.

More broadly, the synthesis of fluorinated phenylethanolamines can utilize modern fluorination reagents. numberanalytics.comthermofisher.com These reactions can be classified as either electrophilic or nucleophilic fluorination.

Electrophilic Fluorination : This strategy uses reagents that deliver an electrophilic fluorine atom ("F+"). These are often used for the fluorination of electron-rich aromatic rings or enolates. numberanalytics.comnih.gov Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used due to their relative stability and handling safety compared to elemental fluorine. numberanalytics.comsoci.org A reaction might involve the direct fluorination of a phenylethanolamine derivative or a suitable precursor. The choice of solvent and temperature is crucial for controlling the reaction's selectivity and yield. numberanalytics.com

Nucleophilic Fluorination : This method employs a nucleophilic fluoride (B91410) source ("F-"), such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group. numberanalytics.com Deoxofluorination, which replaces a hydroxyl group with fluorine, is a common and effective approach. soci.org Reagents like diethylaminosulfur trifluoride (DAST) can be used to convert the alcohol group of a phenylethanolamine derivative directly to a fluoro group. nih.gov

A specific method for synthesizing radiolabeled phenylethanolamine involves the condensation of a substituted benzaldehyde (B42025) with [11C]nitromethane, followed by reduction of the resulting nitroalcohol. nih.gov This general pathway, starting with a fluorinated benzaldehyde, could be readily adapted to produce fluorinated phenylethanolamine derivatives.

Table 2: Common Reagents for the Synthesis of Fluorinated Compounds

| Reagent Class | Reagent Name | Abbreviation | Typical Use | Reference |

|---|---|---|---|---|

| Electrophilic | N-Fluorobenzenesulfonimide | NFSI | Fluorination of nucleophilic carbons (e.g., enolates, aromatics) | nih.govnumberanalytics.com |

| Electrophilic | F-TEDA-BF4 | Selectfluor® | Versatile fluorination of alkenes, arenes, and other substrates | numberanalytics.comsoci.org |

| Nucleophilic | Diethylaminosulfur Trifluoride | DAST | Deoxofluorination (replaces -OH with -F) | nih.govsoci.org |

| Nucleophilic | Potassium Fluoride | KF | Halogen exchange (Halex) reactions | numberanalytics.com |

Preparation of Phenylethanolamine Carboxamide Derivatives

Phenylethanolamine carboxamide derivatives are synthesized to explore new structural spaces and biological activities. researchgate.net The core of this modification is the formation of an amide bond by acylation of the primary amine of phenylethanolamine or one of its analogues.

A direct and effective synthetic strategy begins with a substituted benzaldehyde, which undergoes a Henry aldol (B89426) condensation with nitroethane to yield a nitrophenylethanol derivative. researchgate.net This reaction sets up the carbon skeleton and stereochemistry of the final product. The subsequent key step is the reduction of the nitro group to a primary amine. This is commonly achieved through catalytic hydrogenation using a catalyst such as 5% Palladium on Carbon (Pd/C) under a hydrogen atmosphere. researchgate.net

Once the amino alcohol intermediate is formed, it is reacted with a suitable carboxylic acid or an activated carboxylic acid derivative (like an acid chloride or ester) to form the target carboxamide. researchgate.net The coupling reaction can be facilitated by standard peptide coupling reagents. The final products are then purified, typically using silica (B1680970) gel column chromatography. researchgate.net

This methodology was used to prepare a series of novel 1-phenylethanolamine carboxamide analogues, including compounds bearing indole (B1671886) and amino-phenyl groups, for biological evaluation. researchgate.net

Reaction Scheme for Phenylethanolamine Carboxamide Synthesis Step 1: Henry Condensation Substituted Benzaldehyde + Nitroethane → Nitrophenylethanol derivative researchgate.net

Step 2: Nitro Group Reduction Nitrophenylethanol derivative + H₂/Pd-C → Aminophenylethanol derivative researchgate.net

Step 3: Amide Coupling Aminophenylethanol derivative + R-COOH (Carboxylic Acid) → 1-Phenylethanolamine Carboxamide Derivative researchgate.net

Elucidation of Biosynthetic Pathways and Enzymatic Transformations Involving Phenylethanolamine

Phenylethanolamine as a Substrate in Enzymatic Methylation

Phenylethanolamine serves as a substrate for the enzyme Phenylethanolamine N-methyltransferase (PNMT), which is pivotal in the biosynthesis of catecholamines. This enzyme facilitates the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the amine group of phenylethanolamine or its physiological analogue, norepinephrine (B1679862), to produce N-methylphenylethanolamine and epinephrine (B1671497) (adrenaline), respectively. nih.govnih.gov This methylation is the final step in the synthesis of epinephrine. nih.govnih.gov

Mechanistic Investigations of Phenylethanolamine N-Methyltransferase (PNMT)

The catalytic mechanism of human PNMT (hPNMT) has been a subject of extensive research, employing a combination of experimental and computational methods to unravel the intricacies of the methyl transfer reaction.

Multiple lines of evidence, including density functional theory (DFT) and combined quantum-mechanical/molecular-mechanical (QM/MM) calculations, strongly support that the methylation of norepinephrine by PNMT proceeds through a bimolecular nucleophilic substitution (S(_{N})2) mechanism. nih.govresearchgate.netnih.gov In this process, the amine nitrogen of the substrate acts as the nucleophile, attacking the methyl carbon of the cofactor S-adenosyl-L-methionine (SAM). This leads to the formation of a transition state where the methyl group is partially bonded to both the nitrogen of the substrate and the sulfur of the resulting S-adenosyl-L-homocysteine (SAH). nih.govnih.gov

The active site of PNMT contains several key amino acid residues that are crucial for substrate binding and catalysis. X-ray crystallography and mutagenesis studies have identified two glutamic acid residues, Glu185 and Glu219, as being in close proximity to the amine group of the substrate norepinephrine. core.ac.uk Computational studies suggest that both of these glutamate (B1630785) residues play a role in the catalytic process, although their precise functions have been a topic of some debate among different computational models. core.ac.uk

One critical role proposed for these acidic residues is to facilitate the deprotonation of the substrate's amine group, which is necessary for it to act as a nucleophile. nih.gov However, optimal agreement with experimental data in some computational models is achieved when both active site glutamates are protonated. nih.gov

Further studies involving site-directed mutagenesis have provided more insight. Replacing the critical Glu185 residue with aspartic acid results in only a 10-fold decrease in catalytic efficiency. portlandpress.com This is attributed to movements in the protein backbone that position the carboxylate group of the aspartic acid in a location very similar to that of the original glutamic acid. portlandpress.com In contrast, substituting Glu185 with glutamine, which lacks a negative charge, leads to a nearly 300-fold reduction in catalytic efficiency. portlandpress.comresearchgate.net This significant drop is due not only to the loss of the charge but also because the glutamine residue does not adopt the same conformation as Glu185. portlandpress.comresearchgate.net An aspartic acid residue has also been shown to interact with the hydroxyl group of the phenylethanolamine side-chain. core.ac.uk

The transition state of the PNMT-catalyzed reaction has been characterized as an early, dissociative S(_{N})2-like structure. nih.govnih.govnih.gov This means that at the peak of the reaction energy profile, the bond between the methyl group and the sulfur atom of SAM is significantly weakened, while the new bond with the nitrogen atom of norepinephrine is only beginning to form. nih.gov

Kinetic isotope effect (KIE) studies have been instrumental in experimentally validating the computational models of the PNMT transition state. nih.govacs.org By substituting atoms in the reacting molecules with their heavier isotopes, scientists can measure changes in the reaction rate and gain insight into the bonding environment at the transition state.

For the hPNMT reaction, primary methyl-C and S KIEs were determined to be 1.116 ± 0.005 and 1.014 ± 0.005, respectively. nih.gov The large magnitude of the primary methyl-C KIE is consistent with a rate-limiting S({N})2 mechanism for methyl transfer. nih.gov These experimental KIEs were then used to refine quantum chemical calculations, leading to a detailed model of the transition state structure. nih.govnih.gov This combined approach provides strong evidence that hPNMT catalyzes the formation of epinephrine through an early S({N})2 transition state where the methyl transfer is indeed the rate-limiting step. nih.govnih.gov

| Isotope | Intrinsic KIE Value |

| methyl-C | 1.116 ± 0.005 |

| S | 1.014 ± 0.005 |

| Data from kinetic isotope effect studies on human PNMT. nih.gov |

Transition State Structure and Energetics of PNMT-Catalyzed Reactions

Substrate Recognition and Binding Dynamics in PNMT

The binding of substrates to PNMT is a highly specific process, yet the enzyme exhibits a degree of adaptability. The aromatic ring of phenylethanolamine substrates is positioned between the side chains of Phe182 and Asn39 in the active site. nih.gov The cofactor SAM binds in a pocket rich with aromatic residues, such as phenylalanine and tyrosine, which stabilize it through pi-stacking interactions. wikipedia.org

Interestingly, minor modifications to the substrate molecule can convert it from a substrate into an inhibitor. portlandpress.com The orientation of the ligand within the binding site is critical; bulky substituents can alter this orientation, moving the acceptor amine group too far from the methyl donor for the reaction to occur. portlandpress.com

Crystal structures of PNMT in complex with its physiological substrate, norepinephrine, and a model substrate, p-octopamine, reveal that both molecules form nearly identical interactions with the enzyme. portlandpress.comresearchgate.net This validates the use of p-octopamine in mechanistic studies. portlandpress.comresearchgate.net The enzyme's active site is also adaptable enough to accommodate larger, multi-fused ring systems. portlandpress.comresearchgate.net In fact, the binding of some large inhibitors can induce a conformational change in the enzyme, revealing a cryptic binding site and increasing the active site volume by 140 ų. acs.org This flexibility is brought about by shifts in side chain conformations and rigid body movements of helices, with a modest energetic cost estimated at 2-3 kcal/mol. acs.org

Kinetic and binding studies, including initial velocity experiments and isothermal titration calorimetry, have shown that hPNMT likely follows an ordered sequential mechanism, where the cofactor AdoMet binds first, followed by the phenylethanolamine substrate. core.ac.uk

| Interacting Residue | Role in Substrate/Cofactor Binding |

| Phe182, Asn39 | Sandwich the aromatic ring of the substrate |

| Aromatic Residues (Phe, Tyr) | Stabilize SAM cofactor via pi-stacking |

| Glu185 | Crucial for binding the catecholamine substrate |

| Key residues involved in substrate and cofactor recognition in PNMT. nih.govwikipedia.org |

Comparative Enzymology of PNMT with Other Methyltransferases

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for catalyzing the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the primary amine of phenylethanolamine and its analogues, most notably norepinephrine. creative-enzymes.comontosight.ai The study of PNMT in comparison to other methyltransferases reveals both common and distinct features in their mechanisms, structures, and substrate specificities.

Computational and mutagenesis studies have demonstrated that the reaction catalyzed by human PNMT (hPNMT) proceeds via a classic SN2 mechanism, where the methyl transfer is the rate-limiting step. nih.govnih.govresearchgate.net This mechanism is shared with other well-characterized small molecule methyltransferases, including Catechol-O-methyltransferase (COMT) and Glycine N-methyltransferase (GNMT). nih.gov However, it differs from the mechanism of Guanidinoacetate N-methyltransferase (GAMT), in which methyl transfer is coupled to a proton transfer step. nih.gov

Structurally, PNMT shares notable properties with other methyltransferases. While it is closest in amino acid sequence to GNMT, it shares key structural features, such as the shape of a "folding lip" region, with COMT. wikipedia.org These shared characteristics suggest a common evolutionary origin for many S-adenosyl-L-methionine-dependent methyltransferases. ebi.ac.uk PNMT, Nicotinamide N-methyltransferase (NNMT), and Thioether S-methyltransferase (TEMT) are considered part of an evolutionarily related family of cytoplasmic methyltransferases in vertebrates. ebi.ac.uk

Despite these similarities, PNMT possesses a distinct active site that allows for high specificity. The development of transition-state analogue inhibitors has provided a means to probe and compare this specificity. For instance, a highly potent second-generation inhibitor demonstrated remarkable selectivity for PNMT, with an IC50 value of 81 nM. nih.gov This inhibitor showed a 51,000-fold greater specificity for PNMT compared to DNA methyltransferases (DNMT1 and DNMT3b) and a 12,000-fold specificity over the α2-adrenoceptor, highlighting the unique architecture of the PNMT catalytic site. nih.govresearchgate.net

| Enzyme | Abbreviation | Primary Substrate(s) | Reaction Mechanism | Key Structural/Functional Notes |

|---|---|---|---|---|

| Phenylethanolamine N-methyltransferase | PNMT | Norepinephrine, Phenylethanolamine, Octopamine uniprot.org | SN2, rate-limiting methyl transfer nih.govnih.gov | Shares sequence homology with GNMT and structural features with COMT wikipedia.org. Highly specific active site nih.gov. |

| Catechol-O-methyltransferase | COMT | Catecholamines (Dopamine, Norepinephrine, Epinephrine) wikipedia.org | SN2 nih.gov | Methylates a hydroxyl group on the catechol ring. Structurally related to PNMT wikipedia.org. |

| Glycine N-methyltransferase | GNMT | Glycine | SN2 nih.gov | Shares high sequence similarity with PNMT wikipedia.org. |

| Guanidinoacetate N-methyltransferase | GAMT | Guanidinoacetate | SN2 with coupled proton transfer nih.gov | Mechanism differs from PNMT and COMT in its use of coupled proton transfer nih.gov. |

| DNA Methyltransferase | DNMT | Cytosine in DNA wikipedia.org | SN2-like nucleophilic attack wikipedia.org | Structurally distinct from small molecule methyltransferases; PNMT inhibitors show very high specificity against DNMTs nih.gov. |

Phenylethanolamine as an Intermediate in Broader Biochemical Pathways

Phenylethanolamine sits (B43327) at a crossroads of several metabolic routes, primarily acting as an intermediate in the biosynthesis and transformation of various biogenic amines.

Precursor Compounds and Their Conversion Pathways

The ultimate biological precursor for phenylethanolamine and related compounds is the essential amino acid L-phenylalanine. wikipedia.orgresearchgate.net From this starting point, several enzymatic pathways can lead to the formation of phenylethanolamine.

The most well-documented route involves the catecholamine biosynthetic pathway. Here, L-phenylalanine is first hydroxylated to L-tyrosine, which is then converted through a series of enzymatic steps to norepinephrine. researchgate.nettaylorandfrancis.comwikipedia.org Phenylethanolamine itself is an excellent substrate for PNMT, the same enzyme that converts norepinephrine to epinephrine, indicating its position as a direct analogue and intermediate in this pathway. wikipedia.orgmit.edu

A more direct route to phenylethanolamine begins with the decarboxylation of L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase to produce phenethylamine (B48288). wikipedia.org Subsequent β-hydroxylation of the phenethylamine side chain yields phenylethanolamine. pnas.org

Furthermore, advanced biocatalytic research has demonstrated the construction of multi-enzyme cascades for the stereospecific synthesis of phenylethanolamine from L-phenylalanine. acs.org One such pathway involves a four-enzyme sequence to convert L-phenylalanine into a chiral diol intermediate, (R)-1-phenyl-1,2-diol. This intermediate is then subjected to a two-step cascade involving an alcohol oxidase and an amine dehydrogenase to produce (R)-phenylethanolamine with high yield and enantiomeric purity. acs.org

| Pathway | Initial Precursor | Key Intermediates | Key Enzymes | Final Product (in context) |

|---|---|---|---|---|

| Catecholamine Biosynthesis Analogue | L-Phenylalanine | L-Tyrosine, L-DOPA, Dopamine, Norepinephrine researchgate.nettaylorandfrancis.com | Tyrosine Hydroxylase, DOPA Decarboxylase, Dopamine β-hydroxylase researchgate.net | Phenylethanolamine (as substrate for PNMT) |

| Trace Amine Pathway | L-Phenylalanine | Phenethylamine wikipedia.org | Aromatic L-amino acid decarboxylase, Dopamine β-hydroxylase (or similar) wikipedia.orgpnas.org | Phenylethanolamine |

| Engineered Biocatalytic Cascade | L-Phenylalanine | Styrene (B11656), (R)-1-phenyl-1,2-diol, (R)-2-hydroxy-2-phenylacetaldehyde acs.org | Deaminase, Decarboxylase, Epoxidase, Hydrolase, Alcohol Oxidase, Amine Dehydrogenase acs.org | (R)-Phenylethanolamine |

Enzymatic Systems Beyond Methylation Affecting Phenylethanolamine Structure

While N-methylation by PNMT is a primary transformation, other enzymatic systems can also modify the structure of phenylethanolamine. These transformations target the molecule's other functional groups: the hydroxyl and the primary amine.

Oxidation/Dehydrogenation: The β-hydroxyl group of phenylethanolamine is a potential site for oxidation. Enzymatic cascades have been designed where the synthesis of phenylethanolamine involves the reduction of a keto group or the amination of an aldehyde. acs.org The reverse reactions, catalyzed by alcohol dehydrogenases or oxidases, are therefore plausible. Such a reaction would convert phenylethanolamine to 2-amino-1-phenylethanone.

Deamination by Monoamine Oxidases (MAOs): The non-hydroxylated parent compound, phenethylamine, is a known substrate for both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). wikipedia.org These enzymes catalyze oxidative deamination, converting phenethylamine into phenylacetaldehyde. wikipedia.org It is highly probable that phenylethanolamine is also a substrate for MAOs, which would remove the amine group and convert it to the corresponding aldehyde, phenylglycolaldehyde.

Acetylation by N-Acetyltransferases: The enzyme aralkylamine N-acetyltransferase (AANAT) is known to metabolize phenethylamine by transferring an acetyl group to its primary amine. wikipedia.org This suggests that AANAT or similar enzymes could catalyze the N-acetylation of phenylethanolamine, altering its biochemical properties.

Enzymatic Degradation and Biotransformation Pathways of Phenylethanolamine (non-clinical)

In non-clinical settings, particularly within microbial ecosystems, phenylethanolamine can be subjected to various enzymatic degradation and biotransformation pathways. Microorganisms can utilize a wide array of organic molecules as sources of carbon and nitrogen for growth. mdpi.com

Phenethylamine, the precursor to phenylethanolamine, is naturally produced by a diverse range of bacteria, including species of Lactobacillus, Clostridium, Pseudomonas, and those in the Enterobacteriaceae family, often during fermentation processes. wikipedia.org The ability to synthesize this backbone implies the existence of enzymatic machinery capable of its transformation and degradation. Indeed, phenylethanolamine has been identified as a metabolite of enteric microorganisms. google.com

Bacterial metabolic pathways for monoamines often serve to provide nitrogen under nutrient-limiting conditions. mdpi.com Degradation of phenylethanolamine would likely be initiated by enzymes such as monoamine oxidases or dehydrogenases, which would cleave the amine group, or by alcohol dehydrogenases that would oxidize the hydroxyl group. These initial steps would break the molecule into smaller, more common metabolites that can readily enter central metabolic pathways like the TCA cycle. frontiersin.org

Furthermore, microorganisms are utilized for their powerful biotransformation capabilities. Engineered E. coli strains have been created to perform complex chemical syntheses, including the conversion of intermediates into enantiomerically pure phenylethanolamine. researchgate.net This highlights the presence and adaptability of microbial enzymes, such as oxidoreductases and transaminases, that can act on the phenylethanolamine scaffold or its immediate precursors. researchgate.net

Molecular Interactions and Supramolecular Chemistry of Phenylethanolaminium Species

Ligand-Macromolecule Interaction Mechanisms (non-clinical)

The interactions of phenylethanolaminium and its analogs with macromolecules such as proteins, nucleic acids, and lipid bilayers are governed by a combination of non-covalent forces. These biophysical interactions are fundamental to understanding molecular recognition processes.

Phenylethanolamine N-methyltransferase (PNMT) is a key enzyme that catalyzes the conversion of norepinephrine (B1679862) to epinephrine (B1671497). ed.ac.uk Phenylethanolamine is often used as a model substrate in kinetic studies of PNMT due to its structural similarity to the natural substrate. ijacskros.com The binding of phenylethanolamine derivatives and inhibitors to the PNMT active site has been extensively studied to elucidate the principles of molecular recognition by this enzyme.

The active site of PNMT contains a binding region for the cofactor S-adenosyl-L-methionine (SAM), which is rich in pi bonds from phenylalanine and tyrosine residues that stabilize the cofactor through pi-stacking. ed.ac.uk The catecholamine binding site involves several crucial conserved aromatic residues, with Glutamine 185 being essential for binding the substrate. ed.ac.uk

The thermodynamics of ligand binding to PNMT reveal the driving forces behind these interactions. Isothermal titration calorimetry (ITC) and free energy calculations have been employed to dissect the enthalpic and entropic contributions to the binding affinity. mdpi.comnih.gov

For instance, studies on transition-state analogue inhibitors of PNMT show that binding can be a complex process. ITC measurements of one potent inhibitor indicated a negative cooperative binding mechanism, which was driven by large favorable entropic contributions and smaller enthalpic ones. mdpi.com The binding of another inhibitor was also found to be an entropically driven process. researchgate.netresearchgate.net Computational methods like thermodynamic integration (TI) have been used to calculate the relative binding free energies of various tetrahydroisoquinoline derivatives to PNMT, providing insights that help reconcile experimental data. frontiersin.orgfrontiersin.org These calculations can achieve high accuracy, with average deviations from experimental values as low as 0.8 kJ/mol. osti.gov

The energetic cost of conformational changes within the enzyme upon ligand binding is a key thermodynamic consideration. For example, the binding of large inhibitors can induce significant changes in the active site, and the energetic cost of these adaptations has been estimated to be a modest 2-3 kcal/mol. researchgate.netnbu.ac.in

Table 4.1: Thermodynamic Parameters for Inhibitor Binding to Phenylethanolamine N-Methyltransferase (PNMT)

| Inhibitor/Ligand | Method | Binding Free Energy (ΔG) | Enthalpy (ΔH) | Entropy (-TΔS) | Reference |

|---|---|---|---|---|---|

| Transition-State Analogue 1 | ITC | - | Favorable | Favorable (Driving) | mdpi.com |

| Transition-State Analogue 2 | ITC | - | Favorable | Favorable (Driving) | researchgate.netresearchgate.net |

| Various THIQ Derivatives | TI Calculation | (Relative values calculated) | - | - | frontiersin.orgfrontiersin.org |

| Large Inhibitors (Revealing cryptic site) | Mutational Analysis | (Energetic cost of 2-3 kcal/mol) | - | - | researchgate.netnbu.ac.in |

The binding of phenylethanolamine and its analogs within the PNMT active site is a delicate balance of hydrogen bonding and hydrophobic interactions. X-ray crystallography and molecular docking studies have identified key amino acid residues that participate in these interactions.

Hydrophobic Interactions: A significant driving force for ligand binding is the interaction with hydrophobic pockets in the active site. For example, the enhanced potency of certain tetrahydroisoquinoline inhibitors is attributed to hydrophobic interactions with residues such as Val53, Met258, Val269, and Val272. researchgate.netijacskros.com In the case of 3-trifluoromethyl phenylethanolamine, the trifluoromethyl group is positioned in a hydrophobic pocket formed by these same residues. ijacskros.comdntb.gov.ua

Hydrogen Bonding: Hydrogen bonds provide specificity and additional binding energy. In the complex with 3-trifluoromethyl phenylethanolamine, the β-hydroxyl group forms a direct hydrogen bond with Asp267 and a water-mediated interaction with Asn39. dntb.gov.ua The amine group of this substrate forms water-mediated interactions with the side chains of Glu185 and Glu219. dntb.gov.ua Docking studies have also suggested that adding substituents capable of forming hydrogen bonds, for instance with Lys57, could enhance inhibitory potency, although experimental results show that the interplay with hydrophobic interactions is complex and not always predictable. researchgate.net

The binding of a ligand to PNMT is not a simple lock-and-key event but rather a dynamic process involving conformational changes in both the ligand and the enzyme. This phenomenon, known as induced fit, is crucial for catalysis and inhibition.

Studies have revealed that the binding of inhibitors can induce significant conformational changes in PNMT. mdpi.com A remarkable example is the discovery of a cryptic binding site, which is concealed in the enzyme's native structure but becomes accessible upon the binding of large inhibitors. researchgate.netnbu.ac.in This binding event increases the active site volume by approximately 140 ų through changes in side-chain conformations and rigid-body helix motions. researchgate.netnbu.ac.in

Specific residues and loops in the enzyme exhibit mobility upon ligand binding. For one transition-state inhibitor, binding causes conformational shifts in residues Asn39, Glu219, Tyr222, and Asp267. mdpi.com The binding of S-adenosyl-l-methionine is also suggested to induce a conformational change in the enzyme, which can lead to inhibitors binding up to 50-fold more tightly. frontiersin.org These dynamic changes highlight the flexibility of the PNMT active site and its ability to adapt to various ligands. researchgate.netnbu.ac.in

Interactions with Nucleic Acids: The direct interaction of this compound with nucleic acids is not extensively documented, but studies on structurally related compounds provide valuable insights. A biophysical investigation of p-Synephrine, a naturally occurring phenylethanolamine derivative, demonstrated its ability to bind to calf thymus DNA (ctDNA). researchgate.netresearchgate.net Spectroscopic and viscosity measurements indicated that p-Synephrine shows a propensity for binding to the grooves of ctDNA. researchgate.netresearchgate.net Thermodynamic analysis of this interaction revealed a spontaneous and entropy-driven process, primarily regulated by hydrophobic interactions. researchgate.netresearchgate.net This suggests that the phenyl and ethylamine (B1201723) moieties likely participate in non-covalent interactions within the DNA grooves, displacing water molecules and leading to a favorable entropic change.

Interactions with Lipid Bilayers: The interaction of this compound species with lipid bilayers is a key factor in their transport across biological membranes. The physicochemical properties of these molecules, particularly their lipophilicity, govern their ability to partition into and permeate the lipid membrane. ethz.ch While direct thermodynamic studies on phenylethanolamine itself are limited, the behavior of related β-adrenoceptor agonists suggests a model where these molecules interact with the membrane. mdpi.com

This interaction is not merely a passive diffusion but can involve partitioning into the bilayer, where the molecule may reside for a period before interacting with membrane-bound receptors. mdpi.com The process can be viewed in two stages: adsorption onto the membrane surface, often driven by electrostatic interactions with lipid headgroups, followed by insertion into the hydrophobic core of the bilayer. acs.org The lipophilicity of the molecule is a major determinant of this partitioning behavior. mdpi.com For amphipathic molecules, these interactions can perturb the structure and dynamics of the lipid bilayer, affecting its material properties.

Phenylethanolamine Binding to Protein Active Sites (e.g., PNMT)

Hydrogen Bonding and Hydrophobic Interactions in Binding

Host-Guest Chemistry and Inclusion Complexes of Phenylethanolamine

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. ijacskros.com Phenylethanolamine, as a guest molecule, can form inclusion complexes with various hosts, most notably cyclodextrins (CDs). ijacskros.com

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them ideal hosts for encapsulating nonpolar moieties of guest molecules in aqueous solutions. ijacskros.commdpi.com The formation of inclusion complexes between phenylethanolamine and both α-cyclodextrin (α-CD) and β-cyclodextrin (β-CD) has been demonstrated through various physicochemical and spectroscopic methods. ijacskros.com

Spectroscopic studies, including UV-visible, ¹H-NMR, and 2D ROESY NMR, confirm the formation of these complexes. ijacskros.com The data from 2D ROESY NMR show a nuclear Overhauser effect between the H3 and H5 protons located inside the cyclodextrin (B1172386) cavity and the protons of the aryl group of phenylethanolamine, which firmly establishes the inclusion of the phenyl ring within the host. ijacskros.com Job's plot calculations based on UV-visible spectroscopy have determined that the stoichiometry of the host-guest complex for both α-CD and β-CD is 1:1. ijacskros.comijacskros.com

The stability of these complexes is described by an association or binding constant (Kₐ), which can be calculated using the Benesi-Hildebrand equation. ijacskros.comijacskros.com Studies have shown that α-CD forms a more favorable inclusion complex with phenylethanolamine than β-CD, likely due to its smaller cavity size providing a better fit for the guest molecule. ijacskros.com The primary driving forces for this complexation are hydrophobic and van der Waals interactions between the phenyl group of the guest and the hydrophobic cavity of the host. mdpi.com

Table 4.2: Host-Guest Inclusion Complex Parameters for Phenylethanolamine with Cyclodextrins

| Host Molecule | Guest Molecule | Stoichiometry (Host:Guest) | Spectroscopic Evidence | Key Interaction | Reference |

|---|---|---|---|---|---|

| α-Cyclodextrin | Phenylethanolamine | 1:1 | UV-vis, ¹H-NMR, 2D ROESY NMR, IR | Hydrophobic/van der Waals | ijacskros.comijacskros.com |

| β-Cyclodextrin | Phenylethanolamine | 1:1 | UV-vis, ¹H-NMR, 2D ROESY NMR, IR | Hydrophobic/van der Waals | ijacskros.comijacskros.com |

Characterization of Supramolecular Interactions (e.g., Hydrophobic, Hydrogen Bonding)

This compound in Self-Assembly and Materials Chemistry

The chemical properties of this compound derivatives, specifically N-phenylethanolamine, make them valuable components in the field of materials chemistry, particularly in the synthesis of advanced functional materials through self-assembly processes.

Researchers have utilized N-phenylethanolamine as both a carbon and an in-situ nitrogen source to create three-dimensional (3D) interconnected porous nitrogen-doped carbon aerogels. capes.gov.br In this process, a self-assembly template engineering approach was used where polyvinyl alcohol and N-phenylethanolamine were crosslinked with boric acid, which acted as both a crosslinking agent and a 3D self-template. capes.gov.br The resulting materials exhibit desirable properties for use in high-rate supercapacitors. capes.gov.br

In another application, poly-N-phenylethanolamine was used as a precursor to synthesize peanut-shell-like porous carbon materials. acs.org Through pyrolysis and chemical activation, this polymer was transformed into a carbon material with high specific capacitance and excellent cycling stability, demonstrating its potential for high-performance supercapacitors. acs.org

| Precursor | Material Synthesized | Key Properties | Application |

| N-phenylethanolamine | 3D Nitrogen-doped Carbon Aerogels | High surface area (up to 2016 m²/g), hierarchical porosity, superhydrophilicity | High-rate supercapacitors capes.gov.br |

| Poly-N-phenylethanolamine | Peanut-Shell-like Porous Carbon | High specific capacitance (356 F/g at 1 A/g), excellent cycling stability | High-performance supercapacitors acs.org |

Advanced Spectroscopic and Analytical Methodologies for Phenylethanolamine Characterization

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable tools for probing the molecular architecture of phenylethanolamine. By interacting with electromagnetic radiation, these methods provide detailed information about the compound's atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D ROESY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of phenylethanolamine. ebsco.com It relies on the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C), which are abundant in organic molecules. ebsco.com

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift of a proton in the ¹H NMR spectrum is influenced by the electron density around it. For phenylethanolamine, distinct signals are observed for the aromatic protons of the phenyl group, the protons on the ethanolamine (B43304) side chain, and the amine and hydroxyl protons.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. iu.eduhmdb.ca Each unique carbon atom in phenylethanolamine gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the identification of all carbon environments within the molecule.

2D ROESY NMR (Rotating-frame Overhauser Effect Spectroscopy) is a specialized 2D NMR technique used to determine the spatial proximity of protons within a molecule. columbia.eduhuji.ac.il This is particularly useful for conformational analysis, as it can reveal which protons are close to each other in three-dimensional space, even if they are not directly connected through chemical bonds. columbia.eduhuji.ac.il This information is crucial for understanding the preferred conformations of the flexible ethanolamine side chain relative to the phenyl ring. rsc.orgmanchester.ac.uk

Table 1: Predicted ¹³C NMR Chemical Shifts for Phenylethanolamine (Data sourced from publicly available spectral databases)

| Atom | Chemical Shift (ppm) |

| C1 (CH-OH) | 72.5 |

| C2 (CH₂-NH₂) | 50.1 |

| C3 (Aromatic C-ipso) | 142.3 |

| C4/C8 (Aromatic C-ortho) | 127.9 |

| C5/C7 (Aromatic C-meta) | 128.8 |

| C6 (Aromatic C-para) | 126.2 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. americanpharmaceuticalreview.commt.comphotothermal.comksu.edu.saedinst.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. edinst.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. edinst.com In the IR spectrum of phenylethanolamine, characteristic absorption bands can be observed for the O-H stretch of the hydroxyl group, the N-H stretch of the amine group, the C-H stretches of the aromatic ring and the alkyl chain, and the C-O stretch.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. edinst.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. For phenylethanolamine, Raman spectra can reveal details about the phenyl ring vibrations and the carbon-carbon backbone.

Table 2: Characteristic IR Absorption Frequencies for Phenylethanolamine Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Amine) | Stretching | 3300-3500 (medium) |

| C-H (Aromatic) | Stretching | 3000-3100 (variable) |

| C-H (Aliphatic) | Stretching | 2850-3000 (strong) |

| C=C (Aromatic) | Stretching | 1450-1600 (variable) |

| C-O (Alcohol) | Stretching | 1000-1260 (strong) |

| N-H (Amine) | Bending | 1550-1650 (variable) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD) for Electronic Structure and Chiral Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. uu.nlmsu.edulibretexts.orgwikipedia.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy orbital. msu.edu The presence of the phenyl group in phenylethanolamine, a chromophore, results in characteristic absorption bands in the UV region of the spectrum, typically arising from π → π* transitions of the aromatic ring. libretexts.org

Circular Dichroism (CD) Spectroscopy is a powerful technique for analyzing chiral molecules. jascoinc.comcreative-proteomics.comrsc.orgnih.gov Since phenylethanolamine possesses a chiral center at the carbon atom bearing the hydroxyl group, it exists as two enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.comcreative-proteomics.com This technique can be used to determine the absolute configuration of the enantiomers and to study their conformational properties in solution. creative-proteomics.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.orgsavemyexams.com It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. savemyexams.comyoutube.com

In a mass spectrometer, phenylethanolamine is first ionized, often forming a molecular ion (M⁺). msu.edu The mass of this ion provides the exact molecular weight of the compound. nih.gov The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. youtube.commsu.edu The pattern of these fragments is unique to the structure of the molecule and can be used to confirm the identity of phenylethanolamine. Common fragmentation pathways for phenylethanolamine include the cleavage of the bond between the two carbon atoms of the ethanolamine side chain.

Table 3: Major Fragments Observed in the Mass Spectrum of Phenylethanolamine

| m/z | Proposed Fragment |

| 137 | [M]⁺ (Molecular Ion) |

| 120 | [M - NH₃]⁺ |

| 107 | [C₇H₇O]⁺ (Benzylic cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 30 | [CH₂NH₂]⁺ |

Chromatographic Separation Techniques for Isomers and Derivatives

Chromatographic techniques are essential for the separation and purification of phenylethanolamine from complex mixtures and for the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile chromatographic technique used for the separation, identification, and quantification of components in a mixture. nih.govmdpi.comasianpubs.orgresearchgate.net For phenylethanolamine, HPLC is crucial for assessing its purity and for separating its enantiomers. nih.govresearchgate.netakjournals.com

To separate the enantiomers of phenylethanolamine, a chiral stationary phase (CSP) is typically employed in the HPLC column. researchgate.net The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation. researchgate.net Various types of CSPs have been successfully used for the chiral separation of phenylethanolamine and its derivatives. The choice of mobile phase is also critical and is optimized to achieve the best separation. akjournals.com

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a primary technique for separating enantiomers, which are non-superimposable mirror-image molecules. catalysis.blog This separation is critical as enantiomers can have different pharmacological properties. csfarmacie.cz High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a dominant method for resolving enantiomers and determining the enantiomeric excess (ee) in a sample. researchgate.netscielo.bruma.es The principle relies on the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times and thus, separation. researchgate.net

The choice of the CSP and the mobile phase composition are crucial for achieving effective separation. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability. researchgate.netnih.gov For phenylethanolamine derivatives, amylose-based CSPs have demonstrated excellent baseline separation. nih.gov

Research on novel phenylethanolamine derivatives has utilized an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (Chiralpak AS-H) in normal-phase mode. nih.gov The mobile phase typically consists of a non-polar solvent like n-hexane, modified with an alcohol such as ethanol (B145695) to modulate retention, and a small amount of an amine like triethylamine (B128534) (TEA) to improve peak shape for basic compounds. nih.gov Studies have shown that enantioseparation is often an enthalpy-driven process, where the structural features of the analyte, such as the presence of bulky tert-butyl groups, significantly influence chiral recognition. nih.gov The method can be optimized by adjusting the concentration of the alcohol modifier and the column temperature. nih.gov For example, resolving trantinterol enantiomers was achieved with a resolution (Rs) of 2.73 within 14 minutes using a mobile phase of n-hexane-ethanol-TEA (98:2:0.1, v/v/v). nih.gov

The table below summarizes typical conditions for the chiral separation of phenylethanolamine-related compounds.

| Parameter | Condition |

| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AS-H) nih.gov |

| Mobile Phase | n-Hexane / Ethanol / Triethylamine (TEA) nih.gov |

| Example Gradient | 98:2:0.1 (v/v/v) nih.gov |

| Flow Rate | 0.8 mL/min nih.gov |

| Temperature | 30 °C nih.gov |

| Detection | UV Spectroscopy |

This methodology has been validated for linearity, precision, and accuracy, proving robust for the determination of enantiomeric impurities in bulk samples. nih.gov

Electrochemical Analysis and Sensor Development for Phenylethanolamine

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to chromatographic techniques for the analysis of phenylethanolamine. researchgate.net These techniques are based on measuring the current or potential changes resulting from the redox reactions of the analyte at an electrode surface. researchgate.net The development of electrochemical sensors, particularly those using chemically modified electrodes, has significantly advanced the detection capabilities for phenylethanolamine and its derivatives. rsc.orgnih.gov

Voltammetric and Impedance Spectroscopic Investigations

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are widely used to investigate the electrochemical behavior of phenylethanolamine. researchgate.netresearchgate.net In these methods, the potential applied to a working electrode is varied, and the resulting current is measured. The current is proportional to the concentration of the electroactive species. For phenylethanolamine A (PEA), which contains a nitro group, the electrochemical process often involves the reduction of this group. rsc.orgrsc.org The pH of the supporting electrolyte is a critical parameter, as the protonation state of the molecule affects its electrochemical response; studies have shown that the reduction current for PEA can be maximized at a specific pH, for instance, pH 5.0. rsc.org The relationship between the peak current and the scan rate can elucidate whether the process is diffusion-controlled or adsorption-controlled. biointerfaceresearch.com

Electrochemical Impedance Spectroscopy (EIS) is another powerful tool used to characterize the electrode-solution interface and to study the recognition events at the sensor surface. mdpi.comresearchgate.net EIS measures the impedance of a system over a range of frequencies by applying a small amplitude AC potential. novapublishers.commdpi.com The data, often presented as a Nyquist plot (imaginary vs. real impedance), can reveal information about the charge transfer resistance (Rct). researchgate.net When a sensor is fabricated, for example, by immobilizing nanoparticles or polymers on an electrode, EIS is used to confirm the successful modification by observing changes in the Rct. researchgate.netnih.gov This technique is crucial for characterizing the stepwise fabrication of immunosensors and other complex sensor architectures. nih.govrsc.org

Table: Summary of Voltammetric and EIS Findings for Phenylethanolamine Analysis

| Technique | Analyte | Key Finding | Reference |

| Differential Pulse Voltammetry (DPV) | Phenylethanolamine A (PEA) | Reduction peak current is proportional to concentration. Optimal pH identified for maximum signal. | researchgate.netrsc.org |

| Cyclic Voltammetry (CV) | Phenylethanolamine A (PEA) | Used to study the electrochemical behavior at various modified electrodes. | researchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | - | Characterizes the modification of electrode surfaces by measuring changes in charge transfer resistance. | researchgate.netnih.govrsc.org |

Development of Modified Electrode Systems for Detection

To enhance the sensitivity, selectivity, and stability of electrochemical sensors for phenylethanolamine, the working electrode is often modified with various nanomaterials and polymers. frontiersin.orgnih.gov These modifications increase the electrode's effective surface area, improve catalytic activity, and facilitate electron transfer. nih.govmdpi.com

Glassy carbon electrodes (GCEs) are common substrates for modification. researchgate.netrsc.org A variety of nanomaterials have been employed, including:

Carbon Nanotubes (CNTs): Multi-walled carbon nanotubes (MWCNTs) are used for their high surface area and excellent electrical conductivity, which can amplify the electrochemical signal. researchgate.netresearchgate.net

Graphene and its Derivatives: Reduced graphene oxide (RGO) provides a large surface area and good electrocatalytic properties. rsc.orgrsc.org Composites of RGO with other materials, like poly(ionic liquids), have shown synergistic effects, leading to higher peak currents and improved sensitivity for PEA detection. rsc.orgrsc.org

Metal Nanoparticles: Gold nanoparticles (AuNPs) are frequently used to modify electrodes. They can act as electron transfer accelerators and provide a stable substrate for further functionalization, such as in the development of immunosensors. researchgate.netnih.govcolab.ws

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made recognition sites for a specific target molecule. researchgate.netnih.gov A sensor for PEA has been developed by creating a PEA-imprinted polymer on a nanocomposite-modified GCE, resulting in extremely high sensitivity and a very low limit of detection. researchgate.net

These modifications have led to the development of sensors with wide linear ranges and low detection limits, suitable for detecting trace amounts of phenylethanolamine in various samples. researchgate.netrsc.org For instance, a sensor based on a Nafion/MWCNTs/AuNPs composite on a GCE achieved a detection limit of 0.005 µmol/L for PEA. researchgate.net Another sensor using a reduced graphene oxide-poly(ionic liquid) composite reported a detection limit of 0.002 µM. rsc.orgrsc.org

Table: Performance of Various Modified Electrodes for Phenylethanolamine (PEA) Detection

| Electrode Modifier | Substrate | Technique | Linear Range | Limit of Detection (LOD) | Reference |

| Nafion/MWCNTs/AuNPs | GCE | DPV | 0.01–10 µmol/L | 0.005 µmol/L | researchgate.net |

| Reduced Graphene Oxide-Poly(ionic liquid) | GCE | DPV | 0.005–10.0 µM | 0.002 µM | rsc.orgrsc.org |

| CdSe QDs/AuNPs (Immunosensor) | GCE | ECL | 0.02–50 ng/mL | 0.0047 ng/mL | nih.govrsc.org |

| Aptamer-Agonist | Gold Electrode | EIS | - | 1.0 pg/mL | nih.gov |

| MIP on C3N4 NTs/GQDs/Au@SiO2 | GCE | DPV | 1.0 x 10⁻¹²–1.0 x 10⁻⁹ M | 2.0 x 10⁻¹³ M | researchgate.net |

GCE: Glassy Carbon Electrode, DPV: Differential Pulse Voltammetry, ECL: Electrochemiluminescence, MIP: Molecularly Imprinted Polymer, QDs: Quantum Dots, MWCNTs: Multi-walled Carbon Nanotubes, AuNPs: Gold Nanoparticles.

Computational and Theoretical Studies on Phenylethanolaminium Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation (or a simplified form) to determine the energy and electronic distribution of a system.

Density Functional Theory (DFT) is a class of quantum chemical methods that has been successfully used to study enzymatic reaction mechanisms involving phenylethanolamine structures. A significant area of focus has been the enzyme Phenylethanolamine N-methyltransferase (PNMT), which catalyzes the conversion of norepinephrine (B1679862) to epinephrine (B1671497). researchgate.netnih.gov

Hybrid DFT methods have been used to model the active site of human PNMT (hPNMT) and investigate the S-adenosyl-L-methionine (AdoMet)-dependent methylation of norepinephrine. nih.govdiva-portal.org These studies have demonstrated that the reaction proceeds via an SN2 mechanism. nih.govdiva-portal.orgnih.gov The calculations identified the methyl transfer from AdoMet to the amine of norepinephrine as the rate-limiting step of the reaction. researchgate.netdiva-portal.orgnih.gov

To understand the energetics of the catalytic process, researchers have constructed various models of the enzyme's active site based on its X-ray crystal structure. nih.govdiva-portal.org By calculating the potential energy surface, they determined the energy barriers for the reaction. For instance, combined quantum-mechanical/molecular-mechanical (QM/MM) calculations, a hybrid method that treats the core reactive region with quantum mechanics and the surrounding protein environment with molecular mechanics, predicted an energy barrier of 16.4 kcal/mol for the rate-determining methyl transfer step. nih.gov DFT calculations on different active site models yielded varying energy barriers, with one complex model providing a good fit to the experimental rate constant. researchgate.netnih.gov These computational findings are supported by experimental mutagenesis studies. diva-portal.orgnih.gov

Table 1: Calculated Energy Barriers for the Methyl Transfer in hPNMT

| Computational Method | Active Site Model | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| DFT | Model C (with solvation effects, ε=4) | 8.8 | nih.gov |

| DFT | Model C (with solvation effects, ε=80) | 9.9 | nih.gov |

| DFT | Model with protonated glutamates | 13.6 | nih.gov |

This table presents a selection of calculated energy barriers for the rate-limiting methyl transfer step in the hPNMT-catalyzed reaction, as determined by different theoretical models.

Quantum chemical calculations are fundamental for predicting the electronic structure and inherent reactivity of molecules like phenylethanolaminium. annualreviews.org These methods can determine the distribution of electrons within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species.

For example, by modeling the transition-state structure of the hPNMT reaction, quantum chemical calculations provide detailed information on the geometry and electrostatics of the transition state. researchgate.net This includes precise bond distances and charge distributions that are not directly observable through experimental techniques. Such insights are invaluable for designing transition-state analog inhibitors, which are compounds that mimic the transition state and bind very tightly to the enzyme. researchgate.net

Furthermore, DFT can be used to calculate a range of electronic properties, such as ionization potential and electron affinity, which are encapsulated in the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and its potential application in areas like organic electronics. researchgate.net These theoretical predictions of electronic characteristics are often referred to as reactivity indices. annualreviews.org

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. nih.gov This technique provides a dynamic picture of molecular systems, offering insights into conformational changes and intermolecular interactions. nih.govmdpi.com

Molecules are not static entities; they are flexible and can adopt a variety of shapes or conformations. MD simulations are a primary tool for exploring the conformational landscape of molecules like phenylethanolamine. mdpi.commun.ca By simulating the molecule's movement in a solvent (such as water) over time, researchers can identify low-energy, stable conformations and the transitions between them. mun.ca

Techniques such as replica-exchange molecular dynamics can enhance the sampling of conformational space, ensuring a more thorough exploration of possible shapes. mun.ca Understanding the preferred conformations of a phenylethanolamine derivative is critical, as the molecule's three-dimensional shape dictates how it will fit into a protein's binding site and, consequently, its biological activity. mun.ca For instance, MD simulations have been used to generate multiple conformations of enzymes, which is essential for understanding how the flexible loops that often form binding sites can adapt to incoming ligands. mdpi.com

MD simulations are extensively used to study the intricate dance between a ligand, such as a this compound derivative, and its protein target. nih.govmdpi.com These simulations can reveal the specific interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the ligand in the binding pocket. researchgate.net They provide a step-by-step view of the binding process, from the initial recognition to the final bound state, and can highlight the dynamic conformational changes that occur in both the ligand and the protein during this process. nih.govmdpi.com

For example, MD simulations have been applied to investigate the binding of phenylethanolamine-based antagonists to the NR2B subunit of the NMDA receptor, providing structural insights into the key amino acid residues involved in the interaction. nih.gov In studies of PNMT, simulations have been used to model the binding of substrates and inhibitors, showing how the presence of the cofactor S-adenosyl-l-methionine can induce a conformational change in the enzyme that favors tighter inhibitor binding. researchgate.netacs.org The stability of the protein backbone and the occupancy of hydrogen bonds during a simulation are key metrics that support the reliability of the predicted binding mode. mdpi.com

A crucial goal in computational drug design is the accurate prediction of a ligand's binding affinity for its target protein. aip.org Binding affinity is quantified by the binding free energy (ΔGbind). MD simulations, coupled with specialized techniques, can be used to calculate the relative and absolute binding free energies of ligands. frontiersin.org

Methods such as Thermodynamic Integration (TI) and Enveloping Distribution Sampling (EDS) are powerful alchemical free energy calculation techniques. aip.orguq.edu.au These methods compute the free energy difference by simulating a non-physical, or "alchemical," transformation of one ligand into another while it is bound to the protein and also free in solution. uq.edu.ausemanticscholar.org

Studies comparing TI and EDS have been performed on inhibitors of phenylethanolamine N-methyltransferase, demonstrating the utility of these methods in ranking the binding affinities of a series of related compounds. aip.orguq.edu.au While computationally intensive, these calculations provide a more rigorous prediction of binding affinity than simpler docking scores and can offer valuable guidance in the lead optimization phase of drug discovery. aip.orgfrontiersin.org

Table 2: Comparison of Free Energy Calculation Methods for PNMT Inhibitors

| Method | Key Feature | Application Example | Reference |

|---|---|---|---|

| Thermodynamic Integration (TI) | Requires multiple separate simulations along a defined transformation pathway. | Calculating relative binding free energies of tetrahydroisoquinoline inhibitors for PNMT. | aip.orguq.edu.au |

| Enveloping Distribution Sampling (EDS) | Uses a single simulation of an automatically derived reference state. | Compared with TI for calculating binding affinities of ten different inhibitors to PNMT. | aip.orguq.edu.au |

This table summarizes different computational methods used to calculate the binding free energy of ligands to Phenylethanolamine N-methyltransferase (PNMT).

Ligand-Protein Interaction Dynamics and Binding Site Exploration

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches represent a powerful computational strategy for studying large molecular systems, such as an enzyme with its substrate. In this method, the most chemically active part of the system, like the enzyme active site and the substrate, is treated with high-accuracy quantum mechanics (QM). The remainder of the system, including the bulk of the protein and surrounding solvent, is described using computationally less expensive molecular mechanics (MM) force fields. This hybrid methodology allows for the detailed investigation of electronic events like bond-making and bond-breaking within a biological environment. acs.orgresearchgate.net The accuracy of QM/MM calculations can be dependent on the size of the defined QM region, and careful selection is necessary to obtain reliable results. acs.org

Modeling Enzyme Active Sites and Catalytic Mechanisms

QM/MM simulations have been instrumental in elucidating the catalytic mechanism of Phenylethanolamine N-methyltransferase (PNMT), the enzyme that catalyzes the final step in catecholamine biosynthesis: the conversion of norepinephrine to epinephrine. nih.govresearchgate.net This reaction involves the transfer of a methyl group from the cofactor S-adenosyl-l-methionine (SAM) to the amino group of norepinephrine. researchgate.net The protonated form of norepinephrine, a this compound species, is a key entity within the enzyme's active site.

Computational studies using QM/MM have detailed the reaction pathway, identifying a three-step mechanism. nih.gov The process begins with the deprotonation of the norepinephrine substrate's amino group, facilitated by a key amino acid residue. nih.gov This is followed by the crucial methyl transfer from SAM, which proceeds via an SN2 mechanism. nih.govresearchgate.net The final step involves the deprotonation of the newly methylated product, epinephrine. nih.gov

Table 1: QM/MM Calculated Catalytic Mechanism of PNMT

| Catalytic Step | Description | Key Residues Involved | Calculated Energy Barrier (Rate-Determining Step) |

|---|---|---|---|

| 1. Deprotonation | Deprotonation of the protonated amino group of the norepinephrine substrate. nih.gov | Glu185 nih.gov | N/A |

| 2. Methyl Transfer (Rate-Determining) | SN2 transfer of the methyl group from SAM to the deprotonated norepinephrine. nih.govresearchgate.net | N/A | 16.4 kcal/mol nih.gov |

| 3. Deprotonation | Deprotonation of the methylated product (epinephrine). nih.gov | Glu219 nih.gov | N/A |

Structure-Activity Relationship (SAR) Modeling (Purely Theoretical/Computational)

Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound influences its biological activity. In the context of this compound systems, theoretical SAR studies are crucial for designing potent and selective inhibitors of target enzymes like Phenylethanolamine N-methyltransferase (PNMT). acs.org A significant challenge in designing PNMT inhibitors is that many potent compounds also show high affinity for other targets, such as the α2-adrenoceptor, leading to undesirable side effects. researchgate.netacs.org

Computational SAR approaches can dissect the specific molecular properties that govern binding affinity and selectivity. By developing quantitative models, researchers can predict the activity of novel compounds before they are synthesized. These models typically use calculated molecular descriptors related to lipophilicity (π), steric bulk (Molar Refractivity, MR), and electronic effects (Hammett constants, σ) to build a mathematical relationship with biological activity (e.g., pKi). acs.org